

Besifovir cost-effectiveness other hepatitis B treatments

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Efficacy and Safety Comparison of Hepatitis B Treatments

The table below summarizes key findings from recent clinical studies on first-line chronic hepatitis B (CHB) treatments.

Treatment	Antiviral Efficacy (HBV DNA suppression)	Impact on HCC Risk	Kidney & Bone Safety Profile	Reported Cost-Effectiveness
Besifovir (BSV)	Non-inferior to TDF (100% vs 98.5% response after 48 weeks) [1] [2]	Significantly lower incidence vs ETV and TDF; similar to TAF [3]	Improved kidney function and bone density after switch from TDF [1] [2] [4]	Data not available in searched literature

Treatment	Antiviral Efficacy (HBV DNA suppression)	Impact on HCC Risk	Kidney & Bone Safety Profile	Reported Cost-Effectiveness
Tenofovir Disoproxil Fumarate (TDF)	Comparator in BSV trials (high efficacy maintained) [1] [2]	Higher incidence than BSV [3]	Gradual decrease in eGFR and BMD with long-term use [1] [4]	Cost-ineffective in China, even with procurement policy [5]
Tenofovir Alafenamide (TAF)	Not directly compared with BSV in results	Similar incidence to BSV; lower than ETV/TDF [3]	Better kidney & bone safety than TDF (per known profile)	Most cost-effective long-term therapy in China with procurement policy [5]
Entecavir (ETV)	Not directly compared with BSV in results	Higher incidence than BSV [3]	Better kidney & bone safety than TDF (per known profile)	Cost-ineffective in China, even with procurement policy [5]

Key Experimental Protocols and Data

For researchers, here are the methodologies from the pivotal clinical studies that generated the data in the table above.

Phase 4 Trial: Switching from TDF to Besifovir

This study demonstrated BSV's non-inferior efficacy and superior safety profile in patients previously controlled with TDF [2].

- **Objective:** To evaluate the efficacy and safety of switching to BSV versus maintaining TDF in patients with virologically suppressed CHB [2].
- **Design:** A randomized, open-label, active-controlled, non-inferiority trial [2].
- **Population:** 153 CHB patients who had been receiving TDF for at least 48 weeks and had HBV DNA levels below 20 IU/mL [2].

- **Intervention:** Patients were randomized to either switch to BSV (150 mg with carnitine supplement) or continue TDF (300 mg) for 48 weeks [2].
- **Primary Endpoint:** Proportion of patients with HBV DNA <20 IU/mL at week 48 [2].
- **Safety Measures:** Changes in estimated glomerular filtration rate (eGFR), hip and spine bone mineral density (BMD), and bone turnover biomarkers [1] [2].

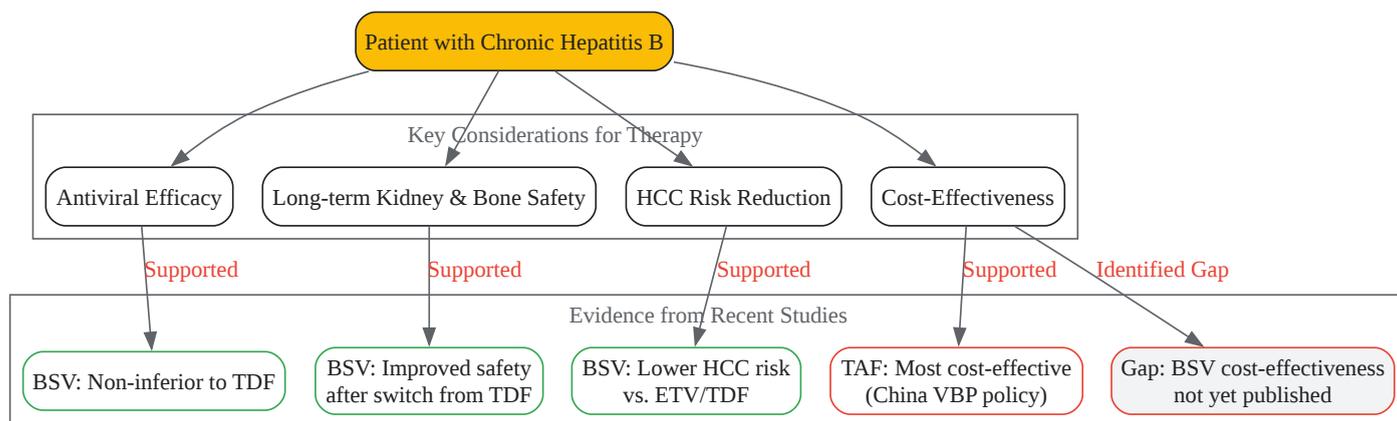
Retrospective Cohort: HCC Risk Reduction

This large, real-world study compared the long-term risk of hepatocellular carcinoma (HCC) across different antiviral regimens [3].

- **Objective:** To compare the efficacy of BSV in reducing HCC development against ETV, TAF, and TDF [3].
- **Design:** A retrospective cohort study using data from six tertiary hospitals [3].
- **Population:** 2,889 treatment-naïve patients with CHB who initiated antiviral therapy (BSV, ETV, TAF, or TDF) between 2017 and 2022 [3].
- **Data Analysis:** The incidence and hazard ratios for HCC development were calculated. Statistical techniques like stabilized Inverse Probability of Treatment Weighting and Propensity Score Matching were used to balance baseline characteristics between groups [3].

Research Workflow and Clinical Decision Pathway

The following diagram outlines the key considerations and evidence-based options for antiviral therapy selection in Chronic Hepatitis B, based on the findings from the searched literature.



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Key Takeaways for Researchers

- **Besifovir presents a compelling clinical profile**, demonstrating non-inferior antiviral efficacy to TDF while offering significant advantages in kidney function and bone health. Its potential to lower HCC risk compared to ETV and TDF also makes it an interesting candidate for long-term management [1] [3] [2].
- **A critical evidence gap exists regarding its cost-effectiveness.** While Tenofovir Alafenamide (TAF) has been identified as the most cost-effective option in one health economic model under a specific procurement policy in China, similar robust analyses for **Besifovir** are not yet available [5].
- **Future research priorities** should include well-designed cost-effectiveness analyses comparing BSV directly with TAF and other first-line agents across different healthcare systems. Studies examining the long-term real-world impact of BSV on hard clinical outcomes like liver cirrhosis and transplantation are also warranted.

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